4-Damp methiodide

Descripción general

Descripción

Es particularmente efectivo contra el receptor M3 y también exhibe alta afinidad por el receptor M5 . Este compuesto es ampliamente utilizado en investigación científica, especialmente en los campos de la neurociencia y la farmacología.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 4-DAMP yoduro de metilo típicamente involucra la reacción de 4-difenilacetoxipiperidina con yoduro de metilo. La reacción se lleva a cabo bajo condiciones controladas para asegurar la formación del producto deseado. El proceso involucra los siguientes pasos:

Formación de 4-difenilacetoxipiperidina: Este intermedio se sintetiza haciendo reaccionar piperidina con cloruro de difenilacetilo.

Cuaternización: El intermedio luego se hace reaccionar con yoduro de metilo para formar 4-DAMP yoduro de metilo.

Métodos de producción industrial

Si bien los métodos específicos de producción industrial no están ampliamente documentados, el proceso de síntesis generalmente sigue los mismos principios que la síntesis de laboratorio, con ajustes para la escala y la eficiencia. La producción industrial puede involucrar condiciones de reacción optimizadas, técnicas de purificación avanzadas y medidas estrictas de control de calidad para garantizar una alta pureza y rendimiento.

Análisis De Reacciones Químicas

Tipos de reacciones

El 4-DAMP yoduro de metilo principalmente experimenta reacciones de sustitución debido a la presencia del grupo amonio cuaternario. También puede participar en reacciones de hidrólisis bajo ciertas condiciones.

Reactivos y condiciones comunes

Reacciones de sustitución: Los reactivos comunes incluyen nucleófilos como iones hidróxido u otras especies nucleofílicas.

Hidrólisis: Las condiciones ácidas o básicas pueden facilitar la hidrólisis del enlace éster en el 4-DAMP yoduro de metilo.

Productos principales

Reacciones de sustitución: Los productos principales dependen del nucleófilo utilizado. Por ejemplo, la reacción con iones hidróxido puede producir 4-difenilacetoxipiperidina.

Aplicaciones Científicas De Investigación

Neuroscience

4-Damp methiodide is extensively utilized in neuroscience research to explore:

- Muscarinic Receptor Functions : It helps elucidate the role of M3 receptors in cognitive processes such as memory and learning.

- Neurological Disorders : The compound is used to study conditions like Alzheimer's disease and schizophrenia, where cholinergic signaling is disrupted.

Pharmacology

In pharmacological studies, this compound serves as a critical tool for:

- Investigating Antagonistic Effects : Researchers assess the pharmacological effects of muscarinic receptor antagonists on various physiological responses, including smooth muscle contraction and glandular secretion .

- Therapeutic Potential : The compound is evaluated for its potential applications in treating diseases characterized by overactive muscarinic receptors, such as asthma and chronic obstructive pulmonary disease (COPD) .

Medicine

In medical research, this compound is employed in preclinical studies to:

- Assess Drug Efficacy : It aids in determining the effectiveness of new therapeutic agents targeting muscarinic receptors.

- Explore Side Effects : Understanding the side effects associated with muscarinic antagonism can lead to better drug design and patient outcomes .

Analytical Chemistry

The compound acts as a reference standard in analytical chemistry for:

- Studying Muscarinic Receptor Behavior : It provides insights into the binding affinities and functional antagonism of other compounds targeting muscarinic receptors .

Case Study 1: In Vitro Studies

In vitro experiments have demonstrated that this compound effectively inhibits acetylcholine-induced contractions in isolated smooth muscle preparations. These studies revealed that:

- The compound significantly reduces receptor binding and mRNA expression in cultured human ciliary muscle cells.

- It induces apoptosis in certain cancer cell lines, showcasing its potential beyond neurological applications .

Case Study 2: In Vivo Studies

In vivo studies conducted on animal models have shown that:

Mecanismo De Acción

El 4-DAMP yoduro de metilo ejerce sus efectos uniéndose competitivamente al sitio de unión de la acetilcolina en los receptores muscarínicos de la acetilcolina. Esta unión evita que la acetilcolina active el receptor, inhibiendo así las vías de señalización aguas abajo. El compuesto muestra una preferencia por el receptor M3 pero también puede antagonizar el receptor M1 . La inhibición de los receptores M3 afecta varios procesos fisiológicos, incluida la contracción del músculo liso y la secreción glandular .

Comparación Con Compuestos Similares

Compuestos similares

Atropina: Un antagonista no selectivo de los receptores muscarínicos utilizado en medicina.

Escopolamina: Otro antagonista muscarínico no selectivo con aplicaciones en el tratamiento de mareos y náuseas postoperatorias.

Pirenzepina: Un antagonista selectivo del receptor M1 utilizado para reducir la secreción de ácido gástrico.

Singularidad del 4-DAMP yoduro de metilo

El 4-DAMP yoduro de metilo es único debido a su alta selectividad para el receptor M3, lo que lo convierte en una herramienta valiosa para estudiar los roles específicos de este subtipo de receptor. A diferencia de los antagonistas no selectivos como la atropina y la escopolamina, el 4-DAMP yoduro de metilo permite investigaciones más específicas de los procesos mediados por el receptor M3 .

Actividad Biológica

4-DAMP methiodide, or 4-diphenylacetoxy-N-methylpiperidine methiodide, is a selective antagonist for muscarinic acetylcholine receptors, particularly M1 and M3 subtypes. Its biological activity has been extensively studied in various contexts, including cardiovascular effects, gastrointestinal motility, and neuropharmacology. This article compiles significant research findings, case studies, and data tables to elucidate the biological activity of this compound.

This compound primarily functions as an antagonist at muscarinic receptors, which are G-protein-coupled receptors that mediate various physiological responses. The compound exhibits a higher affinity for M1 and M3 receptors compared to M2 receptors, influencing processes such as smooth muscle contraction and neurotransmitter release.

Key Mechanisms:

- M1 Receptors : Involved in cognitive functions and autonomic nervous system regulation.

- M3 Receptors : Primarily responsible for mediating smooth muscle contraction in various tissues.

Cardiovascular Activity

Research has demonstrated that 4-DAMP can significantly affect blood pressure regulation. In studies involving spontaneously hypertensive rats (SHR), intra-ventricular injections of 4-DAMP resulted in a dose-dependent reduction in blood pressure. For instance, a 25 μg dose caused a decrease of approximately 42 ± 6 mm Hg .

| Dose (μg) | Systolic Pressure Change (mm Hg) |

|---|---|

| 6.25 | Not specified |

| 12.5 | Not specified |

| 25 | 42 ± 6 |

This effect was not observed in normotensive rats, indicating a potential therapeutic target for hypertension management through selective muscarinic receptor antagonism.

Gastrointestinal Motility

In the gastrointestinal tract, 4-DAMP has been shown to inhibit contractions induced by acetylcholine in various segments of the rat intestine. Specifically, studies indicate that high concentrations of 4-DAMP can block carbachol-induced contractions in the bladder and stomach fundus .

| Tissue | Effect of 4-DAMP |

|---|---|

| Rat Stomach Fundus | Inhibition of acetylcholine-induced contractions |

| Rat Bladder | Dose-dependent inhibition of carbachol-induced contractions |

Study on Chick Scleral Chondrocytes

A significant study examined the effects of mAChR antagonists, including 4-DAMP, on chick scleral chondrocytes. The results indicated that mAChR antagonists inhibited DNA synthesis and glycosaminoglycan production in these cells. The potency order was found to be: atropine > pirenzepine = 4-DAMP >> gallamine, suggesting that the M1 receptor subtype plays a crucial role in regulating scleral growth and potentially myopia .

Central Nervous System Effects

Another investigation focused on the central effects of 4-DAMP on salivation and pressor responses induced by pilocarpine. The study found that only 4-DAMP effectively reduced salivation and pressor responses when injected into the lateral cerebral ventricle, highlighting its role in modulating central cholinergic pathways .

Propiedades

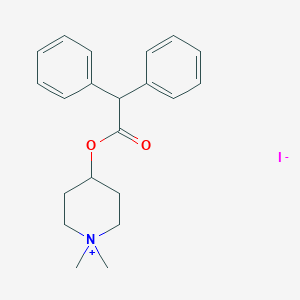

IUPAC Name |

(1,1-dimethylpiperidin-1-ium-4-yl) 2,2-diphenylacetate;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26NO2.HI/c1-22(2)15-13-19(14-16-22)24-21(23)20(17-9-5-3-6-10-17)18-11-7-4-8-12-18;/h3-12,19-20H,13-16H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWJHRSCUAQPFQO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCC(CC1)OC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

81405-11-0 (Parent) | |

| Record name | 1,1-Dimethyl-4-diphenylacetoxypiperidinium iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001952154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40941281 | |

| Record name | 4-[(Diphenylacetyl)oxy]-1,1-dimethylpiperidin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40941281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1952-15-4 | |

| Record name | 4-Diphenylacetoxy-N-methylpiperidine methiodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1952-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethyl-4-diphenylacetoxypiperidinium iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001952154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[(Diphenylacetyl)oxy]-1,1-dimethylpiperidin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40941281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-DIMETHYL-4-DIPHENYLACETOXYPIPERIDINIUM IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CP6GVV66RG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of 4-Diphenylacetoxy-N-methylpiperidine Methiodide (4-DAMP)?

A1: 4-Diphenylacetoxy-N-methylpiperidine Methiodide (4-DAMP) primarily targets muscarinic acetylcholine receptors (mAChRs). [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: How does 4-Diphenylacetoxy-N-methylpiperidine Methiodide (4-DAMP) interact with muscarinic acetylcholine receptors (mAChRs)?

A2: 4-Diphenylacetoxy-N-methylpiperidine Methiodide (4-DAMP) is a selective and irreversible antagonist of mAChRs, particularly the M3 subtype. It binds irreversibly to the receptor, blocking the binding of acetylcholine and inhibiting receptor activation. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q3: What are the downstream effects of 4-Diphenylacetoxy-N-methylpiperidine Methiodide (4-DAMP) binding to M3 mAChRs?

A3: Blocking M3 mAChRs with 4-Diphenylacetoxy-N-methylpiperidine Methiodide (4-DAMP) inhibits various physiological processes, including smooth muscle contraction, glandular secretion, and cellular proliferation, depending on the tissue or organ involved. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] For example:

- Smooth Muscle: In the gastrointestinal tract, 4-Diphenylacetoxy-N-methylpiperidine Methiodide (4-DAMP) inhibits acetylcholine-induced contractions. [, , , , , ]

- Glandular Secretion: In the salivary glands, 4-Diphenylacetoxy-N-methylpiperidine Methiodide (4-DAMP) reduces saliva secretion. [, ]

- Cellular Proliferation: In cancer cells, 4-Diphenylacetoxy-N-methylpiperidine Methiodide (4-DAMP) has been shown to inhibit cell proliferation. [, ]

Q4: Does 4-Diphenylacetoxy-N-methylpiperidine Methiodide (4-DAMP) interact with other muscarinic receptor subtypes?

A4: While 4-Diphenylacetoxy-N-methylpiperidine Methiodide (4-DAMP) is primarily selective for M3 mAChRs, it can interact with other subtypes, especially at higher concentrations. [, , , , , , , ] Studies have shown that it can bind to M2 receptors, although with lower affinity compared to M3. [, , , , , , , , , , , ]

Q5: Is the interaction of 4-Diphenylacetoxy-N-methylpiperidine Methiodide (4-DAMP) with mAChRs reversible?

A5: No, 4-Diphenylacetoxy-N-methylpiperidine Methiodide (4-DAMP) binds irreversibly to mAChRs through alkylation, leading to long-lasting inhibition of receptor function. [, , ]

Q6: Does 4-Diphenylacetoxy-N-methylpiperidine Methiodide (4-DAMP) have any effects on signal transduction pathways downstream of mAChRs?

A6: Yes, by blocking M3 mAChRs, 4-Diphenylacetoxy-N-methylpiperidine Methiodide (4-DAMP) can inhibit downstream signaling pathways associated with these receptors, such as the phosphoinositide hydrolysis pathway and the cyclic adenosine monophosphate (cAMP) pathway. [, , , ]

Q7: What is the molecular formula and weight of 4-Diphenylacetoxy-N-methylpiperidine Methiodide (4-DAMP)?

A7: The molecular formula of 4-Diphenylacetoxy-N-methylpiperidine Methiodide (4-DAMP) is C21H26INO2, and its molecular weight is 435.34 g/mol. []

Q8: Is there spectroscopic data available for 4-Diphenylacetoxy-N-methylpiperidine Methiodide (4-DAMP)?

A8: Yes, mass analysis has been used to confirm the molecular formula of an analog of 4-Diphenylacetoxy-N-methylpiperidine Methiodide (4-DAMP). [] Further spectroscopic data like NMR or IR may be available in the literature, though not directly referenced in the provided research.

Q9: Have structural modifications of 4-Diphenylacetoxy-N-methylpiperidine Methiodide (4-DAMP) been explored?

A9: Yes, an analog called N-(2-bromoethyl)-4-piperidinyl diphenylacetate (4-DAMP bromo mustard) has been synthesized to increase the rate of formation and peak concentration of the reactive intermediate. []

Q10: How does the bromo analog of 4-Diphenylacetoxy-N-methylpiperidine Methiodide (4-DAMP) compare in terms of activity and selectivity?

A10: The bromo analog forms the reactive aziridinium ion almost instantaneously at neutral pH compared to the slower formation of 4-Diphenylacetoxy-N-methylpiperidine Methiodide (4-DAMP). It also showed irreversible inhibition of muscarinic receptors in peripheral tissues but not in the central nervous system, suggesting it does not cross the blood-brain barrier. []

Q11: In what types of experimental models has 4-Diphenylacetoxy-N-methylpiperidine Methiodide (4-DAMP) been tested?

A11: 4-Diphenylacetoxy-N-methylpiperidine Methiodide (4-DAMP) has been extensively studied in various in vitro and in vivo models, including:

- Isolated Tissues: Studies using isolated tissues from different organs like the ileum, colon, trachea, and bladder have been used to characterize its effects on smooth muscle contraction. [, , , , , , , , , ]

- Cell Cultures: Experiments with cultured cells, including human ciliary muscle cells, have been conducted to understand its impact on receptor expression and signaling pathways. [, ]

- Animal Models: Animal models, such as guinea pigs and rats, have been utilized to investigate the in vivo efficacy of 4-Diphenylacetoxy-N-methylpiperidine Methiodide (4-DAMP) in conditions like allergic rhinitis and xerostomia. [, , ]

- Tumor Models: In vivo tumor models in nude mice have been employed to assess the potential of 4-Diphenylacetoxy-N-methylpiperidine Methiodide (4-DAMP) to inhibit tumor growth and angiogenesis. []

Q12: What are some key findings from in vitro studies with 4-Diphenylacetoxy-N-methylpiperidine Methiodide (4-DAMP)?

A12: In vitro studies have shown that 4-Diphenylacetoxy-N-methylpiperidine Methiodide (4-DAMP):

- Potently inhibits acetylcholine-induced contractions in isolated smooth muscle preparations. [, , , , , ]

- Reduces receptor binding and mRNA expression in cultured human ciliary muscle cells. [, ]

- Inhibits cellular proliferation and induces apoptosis in cancer cells. [, ]

Q13: What have in vivo studies revealed about the efficacy of 4-Diphenylacetoxy-N-methylpiperidine Methiodide (4-DAMP)?

A13: In vivo studies have demonstrated that 4-Diphenylacetoxy-N-methylpiperidine Methiodide (4-DAMP) can:

- Reduce allergic rhinitis symptoms and inflammatory markers in guinea pigs. []

- Decrease saliva secretion in xerostomia models. [, ]

- Inhibit tumor growth and angiogenesis in nude mice. []

Q14: What is the historical context of 4-Diphenylacetoxy-N-methylpiperidine Methiodide (4-DAMP) in muscarinic receptor research?

A17: 4-Diphenylacetoxy-N-methylpiperidine Methiodide (4-DAMP) has served as a valuable tool in characterizing and differentiating muscarinic receptor subtypes. Early studies helped establish its selectivity for the M3 subtype, particularly in smooth muscle preparations. [, , ] It has contributed significantly to our understanding of the roles of different muscarinic receptor subtypes in various physiological processes and diseases.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.